gibberellin A2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

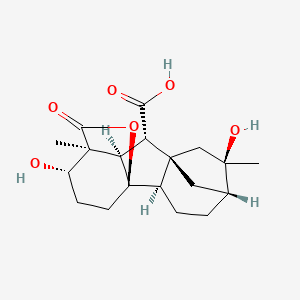

Gibberellin A2 is a C19-gibberellin, initially identified in Gibberella fujikuroi; it differs from gibberellin A1 in the absence of an OH group at C-7 and the substitution of the methylidene grouping at C-8 by alpha-OH and beta-Me groups (gibbane numberings). It is a C19-gibberellin, a lactone and a gibberellin monocarboxylic acid.

Aplicaciones Científicas De Investigación

Role in Plant Growth and Development

Gibberellin A2 influences several key developmental processes in plants, including:

- Seed Germination : this compound promotes the germination of seeds by breaking dormancy and stimulating enzymatic processes necessary for seedling establishment. It enhances the activity of enzymes such as α-amylase, which is critical for starch mobilization during germination .

- Stem Elongation : This compound significantly affects stem elongation by promoting cell division and elongation. It is particularly useful in cultivating tall varieties of crops where height is desired .

- Flowering Regulation : this compound can induce flowering in certain plants, especially those that require specific environmental cues. It has been shown to facilitate flowering in long-day plants by promoting the transition from vegetative to reproductive growth .

Agricultural Applications

The use of this compound in agriculture has been extensively researched, with applications including:

- Crop Yield Improvement : this compound is used to enhance crop yields by improving fruit set and size. For instance, its application has been linked to increased fruit size in apples and grapes, leading to better market value .

- Dwarf Plant Management : In crops like rice and barley, this compound can counteract dwarfism caused by genetic mutations or environmental stressors. By applying this hormone, farmers can achieve desirable plant heights that improve harvest efficiency .

- Stress Resistance : Research indicates that this compound may help plants cope with abiotic stresses such as drought and salinity by modulating growth responses and enhancing resilience mechanisms .

Case Study 1: Apple Trees

A study examined the effects of this compound on apple tree morphology and metabolism. The findings indicated that treated trees exhibited increased shoot length and node number compared to control groups. This suggests that this compound not only promotes growth but also influences the overall architecture of the tree .

Case Study 2: Cucumber Seedlings

In another investigation focused on cucumber seedlings under high-light stress conditions, it was found that manipulating Gibberellin levels could buffer the adverse effects of light stress. The study highlighted the importance of maintaining optimal Gibberellin concentrations for healthy growth under varying environmental conditions .

Propiedades

Fórmula molecular |

C19H26O6 |

|---|---|

Peso molecular |

350.4 g/mol |

Nombre IUPAC |

(1R,2R,5R,6R,8R,9S,10R,11S,12S)-6,12-dihydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |

InChI |

InChI=1S/C19H26O6/c1-16(24)8-18-7-9(16)3-4-10(18)19-6-5-11(20)17(2,15(23)25-19)13(19)12(18)14(21)22/h9-13,20,24H,3-8H2,1-2H3,(H,21,22)/t9-,10-,11+,12-,13-,16-,17-,18-,19-/m1/s1 |

Clave InChI |

OJDCBRZJXYBPFZ-UIEKCWFXSA-N |

SMILES isomérico |

C[C@]1(C[C@]23C[C@H]1CC[C@H]2[C@]45CC[C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)O |

SMILES canónico |

CC1(CC23CC1CCC2C45CCC(C(C4C3C(=O)O)(C(=O)O5)C)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.